N-[2-(pyrrolidin-3-yl)ethyl]acetamide

Lipophilicity ADME Physicochemical profiling

N-[2-(Pyrrolidin-3-yl)ethyl]acetamide (CAS 1411305-44-6) is a pyrrolidine-acetamide small molecule (C₈H₁₆N₂O, MW 156.23 g/mol) bearing a secondary amine within the pyrrolidine ring and an acetamide group linked via a two-carbon ethyl spacer at the 3-position. The compound is supplied by multiple vendors at a minimum purity specification of 95% and is classified for research use only as a synthetic building block or intermediate.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13179397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(pyrrolidin-3-yl)ethyl]acetamide
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1CCNC1
InChIInChI=1S/C8H16N2O/c1-7(11)10-5-3-8-2-4-9-6-8/h8-9H,2-6H2,1H3,(H,10,11)
InChIKeyMYOTTYAVFPIAMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(Pyrrolidin-3-yl)ethyl]acetamide (CAS 1411305-44-6): Core Physicochemical and Structural Baseline for Procurement Evaluation


N-[2-(Pyrrolidin-3-yl)ethyl]acetamide (CAS 1411305-44-6) is a pyrrolidine-acetamide small molecule (C₈H₁₆N₂O, MW 156.23 g/mol) bearing a secondary amine within the pyrrolidine ring and an acetamide group linked via a two-carbon ethyl spacer at the 3-position . The compound is supplied by multiple vendors at a minimum purity specification of 95% and is classified for research use only as a synthetic building block or intermediate . Its computed LogP (–0.70) and fraction of sp³-hybridized carbons (Fsp³ = 0.875) place it in a moderately hydrophilic, three-dimensionally saturated region of chemical space that is distinct from many common pyrrolidine-acetamide analogs .

Why N-[2-(Pyrrolidin-3-yl)ethyl]acetamide Cannot Be Casually Substituted by In-Class Pyrrolidine-Acetamide Analogs


Pyrrolidine-acetamide derivatives span a broad structural landscape, and even minor modifications—such as shifting the acetamide attachment from the ring nitrogen (1-position) to the 3-carbon, inserting an ethyl spacer, or altering the N-substitution pattern—produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that directly impact solubility, membrane permeability, and downstream synthetic utility . In the related antimalarial series, the acetamide-to-carboxamide reversal alone inverted the preferred absolute stereochemistry required for target potency, demonstrating that seemingly conservative amide modifications are not functionally interchangeable [1]. Generic procurement of any pyrrolidine-acetamide without verifying the specific connectivity pattern therefore risks selecting a molecule with divergent physicochemical properties and untested biological relevance.

Quantitative Differentiation Evidence: N-[2-(Pyrrolidin-3-yl)ethyl]acetamide vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: Ethyl-Spacer Acetamide vs. N-Ethyl-Direct Acetamide

N-[2-(Pyrrolidin-3-yl)ethyl]acetamide (target) has a calculated LogP of –0.70, whereas the closest-mass analog N-ethyl-N-(pyrrolidin-3-yl)acetamide (CAS 115445-29-9, identical MW 156.23) has an XLogP3 of –0.1 . This approximately 0.6 log unit difference indicates the target compound is roughly 4-fold more hydrophilic than its N-ethyl-substituted counterpart. The increased hydrophilicity arises from the ethyl spacer positioning the acetamide further from the pyrrolidine ring, altering the molecule's overall polarity profile .

Lipophilicity ADME Physicochemical profiling Lead optimization

Hydrogen Bond Donor (HBD) Count: Implications for Permeability and Target Engagement in Drug Design

The target compound possesses 2 hydrogen bond donors (the secondary pyrrolidine N–H and the acetamide N–H), in contrast to the closest analog N-ethyl-N-(pyrrolidin-3-yl)acetamide which has only 1 HBD (the pyrrolidine N–H; the acetamide nitrogen is fully substituted and cannot donate) . Both compounds share 2 hydrogen bond acceptors. The additional HBD in the target compound increases its capacity for specific directional interactions with biological targets, while potentially reducing passive membrane permeability according to Lipinski-type guidelines .

Hydrogen bonding Permeability Medicinal chemistry Structure-based design

Molecular Saturation (Fsp³) as a Differentiator for Physicochemical and ADME Profiles

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.875, meaning 7 of its 8 carbon atoms are sp³-hybridized . This value substantially exceeds the Fsp³ of many approved oral drugs (median ~0.42) and even the typical range for lead-like compounds (0.4–0.6) [1]. High Fsp³ correlates with increased clinical success rates, improved aqueous solubility, and reduced off-target promiscuity. By comparison, N-(pyrrolidin-3-yl)acetamide (CAS 79286-74-1, MW 128.17, C₆H₁₂N₂O), which lacks the ethyl linker, has an Fsp³ of approximately 0.83 (5 of 6 carbons sp³) , while N-ethyl-N-(pyrrolidin-3-yl)acetamide has an Fsp³ of approximately 0.75 (6 of 8 carbons sp³) . The target compound's higher Fsp³ value predicts a superior three-dimensional molecular shape profile relative to these direct analogs.

Fsp³ Drug-likeness Molecular complexity ADME prediction

Acetamide vs. Carboxamide Scaffold: Class-Level Evidence of Differential Stereochemical and Potency Requirements

In a well-characterized antimalarial series, 4-aryl-3-acetamide pyrrolidines demonstrated fundamentally different stereochemical preferences compared to their carboxamide homologs: the acetamide series required the (3S,4R) configuration for optimal potency, which is the opposite of the (+)-(3R,4S) configuration preferred by the carboxamide series [1]. This inversion demonstrates that the acetamide functional group engages the biological target through a distinct binding mode. Furthermore, acetamide pyrrolidines did not require a third chiral center to achieve potent inhibition of P. falciparum, unlike their carboxamide counterparts [1]. The most potent acetamide analog (compound (–)-32a) achieved an in vitro IC₅₀ of 51 nM against the P. falciparum 3D7 strain and an in vivo ED₉₀ of <10 mg/kg/day in a murine P. chabaudi model [1].

Antimalarial Stereochemistry Structure-activity relationship Scaffold hopping

Positional Isomer Differentiation: Pyrrolidine 3-yl vs. 1-yl Substitution and Downstream Synthetic Utility

N-[2-(Pyrrolidin-3-yl)ethyl]acetamide features substitution at the pyrrolidine 3-position (carbon), preserving a free secondary amine (N–H) at the 1-position of the ring. In contrast, N-[2-(pyrrolidin-1-yl)ethyl]acetamide (CAS not located) substitutes at the ring nitrogen, eliminating the basic amine functionality . This structural distinction has profound implications: the free 1-position N–H in the target compound serves as an additional reactive handle for further derivatization (e.g., alkylation, acylation, sulfonylation) and contributes an additional hydrogen bond donor for target engagement. The 3-position ethyl-acetamide side chain also introduces a chiral center (one asymmetric atom confirmed in vendor specifications) , enabling enantioselective synthesis strategies not available for 1-substituted analogs. Furthermore, acetamide pyrrolidine derivatives in which the acetamide is attached at the 3-position via an appropriate linker have been cited as valuable intermediates for synthesizing chemokine receptor (CCR5) antagonists, a therapeutic class with established relevance in HIV and inflammatory disease [1].

Positional isomerism Synthetic intermediate Building block Medicinal chemistry

High-Value Application Scenarios for N-[2-(Pyrrolidin-3-yl)ethyl]acetamide Based on Quantifiable Differentiation Evidence


Fragment-Based and Structure-Guided Lead Discovery Requiring High Fsp³ Building Blocks

The target compound's exceptionally high Fsp³ (0.875) and moderate hydrophilicity (LogP –0.70) make it a structurally attractive fragment or building block for lead discovery programs seeking to improve clinical developability profiles . Screening libraries enriched with high-Fsp³ fragments consistently yield leads with superior physicochemical properties and lower attrition in development . Researchers building fragment libraries for targets where saturated heterocycles are privileged (e.g., kinase hinge binders, protein-protein interaction inhibitors) should preferentially select this compound over less saturated pyrrolidine-acetamide analogs.

Parallel Synthesis and Diversity-Oriented Synthesis Exploiting the Free Pyrrolidine N–H Handle

The free secondary amine at the pyrrolidine 1-position, combined with the acetamide at the 3-position via an ethyl linker, provides two orthogonal reactive sites for sequential derivatization . This scaffold architecture is ideal for diversity-oriented synthesis (DOS) or parallel library construction, where the pyrrolidine N–H can be functionalized independently (e.g., via reductive amination, sulfonylation, or urea formation) without affecting the acetamide moiety. In contrast, 1-substituted pyrrolidine analogs lack this dual-site reactivity, significantly reducing the chemical space accessible from a single starting material.

Chemokine Receptor (CCR5) Antagonist Lead Optimization Using Acetamide Pyrrolidine Intermediates

Acetamidopyrrolidine derivatives, specifically those with substitution at the pyrrolidine 3-position, have been patented as key intermediates in the synthesis of chemokine receptor (CCR5) antagonists for HIV and inflammatory disease indications . The acetamide functional group, as supported by class-level SAR from the antimalarial field, can confer distinct stereochemical binding requirements compared to carboxamide analogs . Medicinal chemistry teams pursuing CCR5 or related chemokine receptor targets may therefore derive strategic value from incorporating this building block into their synthetic routes, as it preserves the critical 3-position acetamide connectivity while offering a free amine for late-stage diversification.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a LogP of –0.70, 2 HBDs, 2 HBAs, and a low molecular weight of 156.23 g/mol, the target compound resides comfortably within the preferred physicochemical space for CNS drug candidates . Its LogP is approximately 0.6 units lower than the closest analog N-ethyl-N-(pyrrolidin-3-yl)acetamide (XLogP3 –0.1), conferring reduced lipophilicity that may translate to lower volumes of distribution and reduced non-specific brain tissue binding . For CNS programs where controlling LogP is critical for balancing blood-brain barrier permeation with target engagement, the target compound's hydrophilic profile offers a measurable advantage over more lipophilic pyrrolidine-acetamide alternatives.

Quote Request

Request a Quote for N-[2-(pyrrolidin-3-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.